![molecular formula C13H16BNO3 B596459 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1350933-21-9](/img/structure/B596459.png)
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
“2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H17BO4 . It has a molecular weight of 248.09 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 363.3±32.0 °C at 760 mmHg . The flash point is 173.5±25.1 °C .Scientific Research Applications
Synthesis and Crystal Structure Studies :
- Wu et al. (2021) synthesized derivatives of this compound and characterized them using spectroscopy and X-ray diffraction. They performed density functional theory (DFT) calculations to compare with X-ray diffraction values and conducted vibrational assignments based on absorption bands (Wu, Chen, Chen, & Zhou, 2021).
- Similarly, Liao et al. (2022) synthesized and characterized a related compound, confirming its structure through various spectroscopic methods and X-ray diffraction. DFT calculations were also performed (Liao, Liu, Wang, & Zhou, 2022).
Fluorescence Probes for Detection of Hydrogen Peroxide :
- Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including derivatives of the compound, for detecting hydrogen peroxide (H2O2). These probes showed varied responses to H2O2, indicating their potential use in analytical applications (Lampard et al., 2018).
Applications in Metal Ion Detection and Chelation :
- Hyman and Franz (2012) developed boronic ester-based fluorescent prochelators that respond to transition metal ions only after reaction with H2O2, suggesting applications in detecting metal ions in biological systems (Hyman & Franz, 2012).
- Wang and Franz (2018) modified a prodrug version of metal chelator SIH by adding a boronate group to prevent metal chelation until it reacts with H2O2. This has implications for targeting iron sequestration in cells under oxidative stress (Wang & Franz, 2018).
Synthetic Methods and Chemical Reactivity :
- Breuer et al. (1989) studied the reactivity of a similar compound in the formation of oximes and benzonitrile, which are important in organic synthesis (Breuer, Karaman, Gibson, & Goldblum, 1989).
- Takagi and Yamakawa (2013) investigated the synthesis of related compounds through Pd-catalyzed borylation, highlighting the versatility of these compounds in synthetic chemistry (Takagi & Yamakawa, 2013).
Safety And Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 are also associated with this compound , indicating measures to take in case of exposure.
properties
IUPAC Name |
2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTAKLYSMLVVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718428 | |
Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
1350933-21-9 | |
Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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